molecular formula C11H14ClN B1382952 1-Phenylpent-4-yn-2-amine hydrochloride CAS No. 1803593-13-6

1-Phenylpent-4-yn-2-amine hydrochloride

Cat. No.: B1382952
CAS No.: 1803593-13-6
M. Wt: 195.69 g/mol
InChI Key: RAQJNSHMIHMFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Phenylpent-4-yn-2-amine hydrochloride” is a chemical compound with the molecular formula C11H14ClN . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .


Chemical Reactions Analysis

Amines, including “this compound”, can undergo various chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : 1-Phenylpent-4-yn-2-amine hydrochloride is involved in the synthesis of complex organic compounds. For instance, it is used in the efficient synthesis of key intermediates for licofelone, an anti-inflammatory drug. This process involves the synthesis of unstable intermediates, Schiff base formation, and acid hydrolysis, highlighting its utility in complex chemical syntheses (Rádl et al., 2009).

  • Development of Novel Synthesis Methods : Research has shown that this compound can be used in the development of new synthesis methods. For example, it is utilized in the synthesis of 1-naphthaldehydes via iodine monochloride-promoted cascade reactions, which offer advantages like simple operation, mild conditions, and good efficiency (Li et al., 2016).

  • Chemical Analysis and Detection : The compound has applications in chemical analysis and detection. It is part of methods for determining amino compounds, where it is derivatized to form acidamides for sensitive fluorescence detection in high-performance liquid chromatography (You et al., 2006).

  • Photocatalytic Properties : Studies also indicate its role in the study of photocatalytic properties. Metal-organic frameworks based on derivatives of this compound exhibit interesting photocatalytic properties, which can be harnessed for various industrial applications (Fu et al., 2014).

  • Pharmaceutical Research : In pharmaceutical research, derivatives of this compound have been studied for their potential in creating new drugs. For instance, research into the synthesis and characterization of novel compounds for antimicrobial activity often involves derivatives of this chemical (Abubshait et al., 2011).

  • Material Science : Its use extends to material science, particularly in the development of fluorescent reagents and for the analysis of primary amines. This highlights its versatility in diverse scientific research applications (Chen & Novotny, 1997).

Properties

IUPAC Name

1-phenylpent-4-yn-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-6-11(12)9-10-7-4-3-5-8-10;/h1,3-5,7-8,11H,6,9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQJNSHMIHMFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylpent-4-yn-2-amine hydrochloride
Reactant of Route 2
1-Phenylpent-4-yn-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Phenylpent-4-yn-2-amine hydrochloride
Reactant of Route 4
1-Phenylpent-4-yn-2-amine hydrochloride
Reactant of Route 5
1-Phenylpent-4-yn-2-amine hydrochloride
Reactant of Route 6
1-Phenylpent-4-yn-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.